molecular formula C16H16N4O4S B12921115 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline CAS No. 33372-39-3

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline

Cat. No.: B12921115
CAS No.: 33372-39-3
M. Wt: 360.4 g/mol
InChI Key: QPDGFLZXRKDMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline is a chemical compound with the molecular formula C16H16N4O4S and a molecular weight of 360.39 g/mol It is characterized by the presence of a quinazoline core substituted with a 5-nitro-2-thienyl group and two 2-hydroxyethylamino groups

Preparation Methods

The synthesis of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

33372-39-3

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-hydroxyethyl-[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]amino]ethanol

InChI

InChI=1S/C16H16N4O4S/c21-9-7-19(8-10-22)16-11-3-1-2-4-12(11)17-15(18-16)13-5-6-14(25-13)20(23)24/h1-6,21-22H,7-10H2

InChI Key

QPDGFLZXRKDMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.